molecular formula C40H60O2 B1248745 Cucumariaxanthin C

Cucumariaxanthin C

Katalognummer: B1248745
Molekulargewicht: 572.9 g/mol
InChI-Schlüssel: JNTVTBGQHNNOKM-IRXOIFFMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cucumariaxanthin C is a naturally occurring carotenoid predominantly isolated from sea cucumbers of the order Dendrochirotida, particularly Cucumaria japonica . Structurally, it is characterized as a 5,6,5′,6′-tetrahydro-β-carotene derivative with a 9Z,9′Z configuration, giving it a unique conjugated double-bond system . Its molecular formula is C₄₀H₆₀O₂, with a molecular weight of 573.6 g/mol .

Cucumariaxanthin C is obtained via supercritical CO₂ extraction (SFE) of C. japonica, yielding 5.1 mg/100 g of dry weight, making it the third most abundant carotenoid in the SFE extract after Cucumariaxanthin (56.1 mg/100 g) and Cucumariaxanthin B (13.7 mg/100 g) . Unlike many dietary carotenoids, Cucumariaxanthin C exhibits specialized biological roles, including antiviral activity against Epstein-Barr virus activation , positioning it as a compound of interest in pharmaceutical research.

Eigenschaften

Molekularformel

C40H60O2

Molekulargewicht

572.9 g/mol

IUPAC-Name

(1S,2S,3S)-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,5S,6S)-5-hydroxy-2,2,6-trimethylcyclohexyl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohexan-1-ol

InChI

InChI=1S/C40H60O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24,33-38,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,35-,36-,37-,38-/m0/s1

InChI-Schlüssel

JNTVTBGQHNNOKM-IRXOIFFMSA-N

Isomerische SMILES

C[C@H]1[C@@H](C(CC[C@@H]1O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/[C@@H]2C(CC[C@@H]([C@H]2C)O)(C)C)\C)\C)/C)/C

Kanonische SMILES

CC1C(CCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(C(CCC2(C)C)O)C)C)C)(C)C)O

Synonyme

5,6,5',6'-tetrahydro-beta,beta-carotene-4,4'-diol
cucumariaxanthin C

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Cucumariaxanthin C belongs to a family of tetrahydro-β-carotene derivatives with structural and functional distinctions from other carotenoids. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Cucumariaxanthin C with Related Carotenoids

Compound Molecular Formula Molecular Weight (g/mol) Concentration in C. japonica (mg/100 g dry weight) Key Biological Activities Taxonomic Specificity
Cucumariaxanthin C C₄₀H₆₀O₂ 573.6 5.1 Antiviral (Epstein-Barr inhibition) Cucumaria japonica
Cucumariaxanthin C₄₀H₅₆O₂ 568.5 56.1 Antioxidant, structural role in tissues C. japonica
Cucumariaxanthin B C₄₀H₅₈O₂ 571.1 13.7 Not well-characterized; potential antioxidant C. japonica
Canthaxanthin C₄₀H₅₂O₂ 564.8 25.4 Pigmentation, aquaculture additive Broad (sea urchins, fish)
Fucoxanthin C₄₂H₅₈O₆ 659.5 1.4 Anticancer, anti-obesity Brown algae, diatoms
Astaxanthin C₄₀H₅₂O₄ 596.8 Not detected in C. japonica Antioxidant, anti-inflammatory Crustaceans, salmon

Structural Differences

  • Hydrogenation and Oxygenation: Cucumariaxanthin C (C₄₀H₆₀O₂) has two additional hydrogen atoms compared to Cucumariaxanthin B (C₄₀H₅₈O₂) and four more than Cucumariaxanthin A (C₄₀H₅₆O₂), indicating incremental hydrogenation across the series . Unlike oxygen-rich carotenoids like fucoxanthin (C₄₂H₅₈O₆), Cucumariaxanthin C has minimal oxygenation, which may limit its antioxidant capacity but enhance lipid solubility .
  • Stereochemistry :

    • The 9Z,9′Z configuration in Cucumariaxanthin C distinguishes it from astaxanthin (all-trans) and lutein (3R,3′R,6′R), influencing its light-absorption properties and biological interactions .

Functional and Ecological Roles

  • Antiviral Specificity :
    Cucumariaxanthin C’s inhibition of Epstein-Barr virus activation is unique among its analogs, which are primarily associated with antioxidant or pigmentation roles .

  • Taxonomic Distribution: Cucumariaxanthins (A, B, C) are exclusive to Dendrochirotida sea cucumbers (C. japonica, C. echinata), whereas astaxanthin and canthaxanthin dominate in Aspidochirotida species (Stichopus, Holothuria) .
  • Dietary vs. Endogenous Synthesis: Unlike fucoxanthin (diet-derived from algae), Cucumariaxanthin C is likely synthesized endogenously or modified from dietary precursors, reflecting adaptation to deep-sea environments .

Pharmacological Potential

  • Cucumariaxanthin C : Antiviral applications (e.g., topical formulations for herpesviruses) .
  • Fucoxanthin : Clinical trials for metabolic syndrome and cancer .
  • Astaxanthin : Marketed as a nutraceutical for oxidative stress reduction .

Research Implications and Gaps

  • Biosynthetic Pathways : The hydrogenation steps leading to Cucumariaxanthin C remain uncharacterized, warranting enzymology studies .
  • Synergistic Effects: Combinatorial studies with other carotenoids (e.g., canthaxanthin) could enhance therapeutic efficacy .
  • Ecological Drivers : The ecological advantage of Cucumariaxanthin C in C. japonica (e.g., UV protection, predator deterrence) is underexplored .

Q & A

Q. What experimental methodologies are recommended for structural elucidation of Cucumariaxanthin C?

  • Methodological Answer : Structural identification requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) can resolve the carbon skeleton and functional groups, while High-Resolution Mass Spectrometry (HRMS) confirms molecular mass and fragmentation patterns. X-ray crystallography (XRD) may be used if single crystals are obtainable. Comparative analysis with known carotenoid structures (e.g., astaxanthin, β-carotene) is critical, as shown in structural diagrams of related compounds . Ensure purity validation via HPLC with photodiode array detection to avoid mischaracterization .

Q. How can researchers optimize extraction protocols for Cucumariaxanthin C from marine sources?

  • Methodological Answer : Extraction efficiency depends on solvent polarity, temperature, and biomass pretreatment. A sequential solvent system (e.g., hexane for lipids, followed by acetone/ethanol for carotenoids) reduces co-extraction of impurities. Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance yield while minimizing thermal degradation. Document solvent-to-sample ratios, extraction time, and centrifugal parameters to ensure reproducibility . Include controls for oxidative degradation (e.g., nitrogen gas purging, antioxidants like BHT) during processing .

Q. What in vitro assays are most reliable for assessing the antioxidant activity of Cucumariaxanthin C?

  • Methodological Answer : Use standardized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity) to quantify radical scavenging capacity. Normalize results against positive controls (e.g., ascorbic acid, Trolox) and account for solvent interference. For cellular antioxidant activity, employ models like Caco-2 or HepG2 cells under oxidative stress (H₂O₂ or UV-induced). Report IC₅₀ values with confidence intervals and validate via dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Cucumariaxanthin C?

  • Methodological Answer : Contradictions often arise from variability in sample purity, assay conditions, or biological models. Cross-validate findings using orthogonal assays (e.g., compare FRAP with ABTS results). Perform stability studies under different pH, temperature, and light conditions to assess compound degradation. Meta-analyses of published data should account for heterogeneity via statistical tools like I² tests. Transparent reporting of experimental parameters (e.g., cell passage number, serum concentration) is critical .

Q. What strategies are effective for synthesizing Cucumariaxanthin C derivatives with enhanced stability?

  • Methodological Answer : Semi-synthetic modification of the native structure (e.g., esterification of hydroxyl groups or conjugation with phospholipids) can improve stability. Use regioselective catalysts (e.g., lipases for acylation) to retain bioactivity. Characterize derivatives via LC-MS/MS and compare pharmacokinetic profiles (e.g., Caco-2 permeability assays). Computational modeling (e.g., DFT for bond energy prediction) aids in prioritizing synthetic targets .

Q. How should in vivo studies on Cucumariaxanthin C be designed to ensure translational relevance?

  • Methodological Answer : Select animal models (e.g., zebrafish for bioavailability studies, murine models for chronic inflammation) aligned with the target pathology. Use isotopic labeling (¹³C or deuterated analogs) to track absorption and metabolism. Include dose-ranging studies and negative controls (vehicle-only groups). Adhere to ethical guidelines for sample size justification and humane endpoints, as outlined in institutional review protocols .

Q. What computational approaches are suitable for predicting the interaction of Cucumariaxanthin C with cellular targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to receptors like Nrf2 or NF-κB. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Machine learning models trained on carotenoid datasets may identify novel targets. Always cross-reference results with experimental data (e.g., siRNA knockdown of predicted targets) to reduce false positives .

Methodological Best Practices

  • Data Reproducibility : Archive raw datasets (spectra, chromatograms) in repositories like Zenodo or Figshare, adhering to FAIR principles .
  • Ethical Compliance : For in vivo work, follow ARRIVE guidelines and obtain ethics committee approval before initiating studies .
  • Conflict Resolution : Use multi-laboratory validation for contentious findings, as recommended in qualitative research frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cucumariaxanthin C
Reactant of Route 2
Cucumariaxanthin C

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.